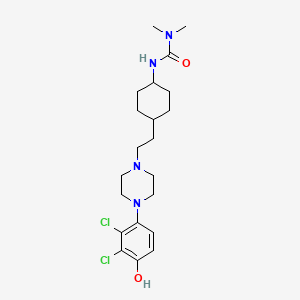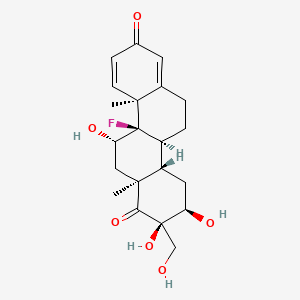
D-Homoanalog of Triamcinolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The D-Homoanalog of Triamcinolone is a synthetic derivative of triamcinolone, a corticosteroid used to treat various inflammatory conditions. This compound is characterized by the addition of a D-homo ring, which alters its chemical and biological properties. Triamcinolone itself is known for its potent anti-inflammatory and immunosuppressive effects, and the D-Homoanalog aims to enhance these properties while potentially reducing side effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the D-Homoanalog of Triamcinolone involves multiple steps, starting from triamcinolone. The key step is the introduction of the D-homo ring, which can be achieved through a series of cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the process often requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of the this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
The D-Homoanalog of Triamcinolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the ketone groups to alcohols.
Substitution: This reaction can replace specific functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols. Substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
科学研究应用
The D-Homoanalog of Triamcinolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on corticosteroid activity.
Biology: Investigated for its potential to modulate immune responses and reduce inflammation in various biological systems.
Medicine: Explored as a potential treatment for inflammatory diseases, with studies focusing on its efficacy and safety compared to other corticosteroids.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The D-Homoanalog of Triamcinolone exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes involved in the inflammatory response. The compound’s unique structure allows it to interact with these receptors more effectively, potentially enhancing its anti-inflammatory and immunosuppressive properties. Key molecular targets include cytokines, chemokines, and other mediators of inflammation.
相似化合物的比较
Similar Compounds
Triamcinolone Acetonide: A commonly used corticosteroid with similar anti-inflammatory properties.
Triamcinolone Hexacetonide: Known for its long-lasting effects in treating joint inflammation.
Dexamethasone: Another potent corticosteroid used in various inflammatory conditions.
Uniqueness
The D-Homoanalog of Triamcinolone is unique due to the presence of the D-homo ring, which enhances its binding affinity to glucocorticoid receptors and potentially reduces side effects. This structural modification distinguishes it from other corticosteroids and may offer advantages in terms of efficacy and safety.
属性
分子式 |
C21H27FO6 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
(2R,3R,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-2,3,11-trihydroxy-2-(hydroxymethyl)-10a,12a-dimethyl-3,4,4a,4b,5,6,11,12-octahydrochrysene-1,8-dione |
InChI |
InChI=1S/C21H27FO6/c1-18-9-16(26)21(22)13(4-3-11-7-12(24)5-6-19(11,21)2)14(18)8-15(25)20(28,10-23)17(18)27/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20+,21-/m0/s1 |
InChI 键 |
XQACSSSOGGHLBA-WTNVDEMLSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@](C2=O)(CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O |
规范 SMILES |
CC12CC(C3(C(C1CC(C(C2=O)(CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
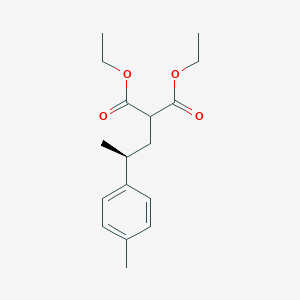
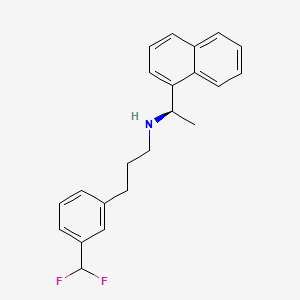
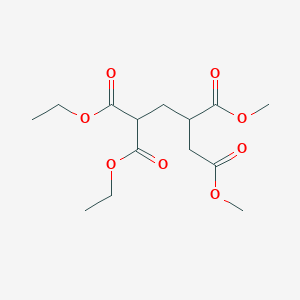
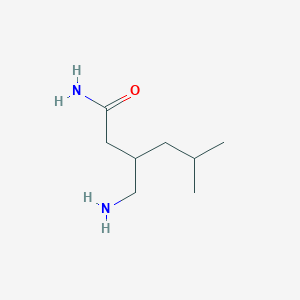
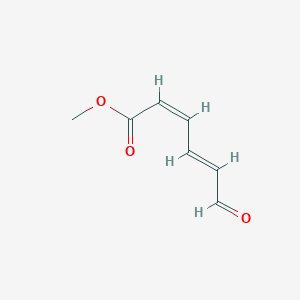
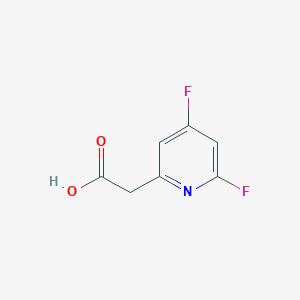
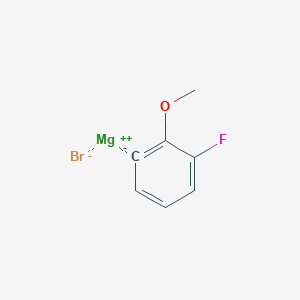
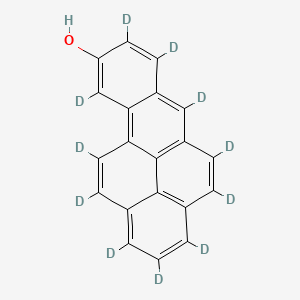
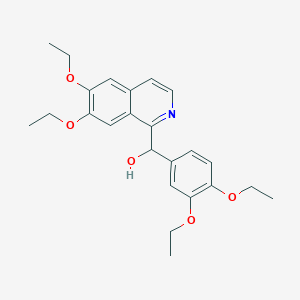
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
![2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13445112.png)
